Cas no 169397-84-6 (Olean-12-en-28-oic acid, 3-[(3-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxy-, β-D-glucopyranosyl ester, (3β,4α)- (9CI))

Olean-12-en-28-oic acid, 3-[(3-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxy-, β-D-glucopyranosyl ester, (3β,4α)- (9CI) structure
169397-84-6 structure
Product Name:Olean-12-en-28-oic acid, 3-[(3-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxy-, β-D-glucopyranosyl ester, (3β,4α)- (9CI)
Numero CAS:169397-84-6
MF:C47H76O18
MW:929.09555721283
CID:191342
PubChem ID:21630096
Update Time:2024-03-01

Olean-12-en-28-oic acid, 3-[(3-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxy-, β-D-glucopyranosyl ester, (3β,4α)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Olean-12-en-28-oicacid, 3-[(3-O-b-D-glucopyranosyl-b-D-xylopyranosyl)oxy]-23-hydroxy-,b-D-glucopyranosyl ester, (3b,4a)- (9CI)
    • Olean-12-en-28-oicacid, 3-[(3-O-b-D-glucopyranosyl-b-D-xylopyranosyl)oxy]-23-hydroxy-,b-D-glucopyranosyl ester, (3b,4a)- (9CI
    • (+)-MedicosideE
    • Medicoside E
    • Olean-12-en-28-oic acid, 3-[(3-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-23-hydroxy-, β-D-glucopyranosyl ester, (3β,4α)- (9CI)
    • CHEBI:186216
    • [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
    • 169397-84-6
    • DTXSID601104425
    • Olean-12-en-28-oic acid, 3-[(3-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl)oxy]-23-hydroxy-, beta-D-glucopyranosyl ester, (3beta,4alpha)-
    • Inchi: 1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-35(57)33(55)31(53)26(19-49)62-40)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(44(4,21-50)27(43)9-12-46(28,45)6)63-38-36(58)37(24(51)20-60-38)64-39-34(56)32(54)30(52)25(18-48)61-39/h7,23-40,48-58H,8-21H2,1-6H3
    • Chiave InChI: OEFVOSBEQLVVEZ-UHFFFAOYSA-N
    • Sorrisi: O(C1C(C(C(CO1)O)OC1C(C(C(C(CO)O1)O)O)O)O)C1CCC2(C)C(CCC3(C)C4(C)CCC5(C(=O)OC6C(C(C(C(CO)O6)O)O)O)CCC(C)(C)CC5C4=CCC32)C1(C)CO

Proprietà calcolate

  • Massa esatta: 928.50316557g/mol
  • Massa monoisotopica: 928.50316557g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 18
  • Conta atomi pesanti: 65
  • Conta legami ruotabili: 10
  • Complessità: 1770
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 23
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 295Ų
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited